molecular formula C15H9FN2O3 B11843396 6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 656833-95-3

6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Katalognummer: B11843396
CAS-Nummer: 656833-95-3
Molekulargewicht: 284.24 g/mol
InChI-Schlüssel: DHZJJCPICVTNAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a sophisticated quinazoline derivative offered for biomedical research and drug discovery. Quinazoline-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . This specific molecule is of significant interest in oncology research, as closely related quinazolinone compounds have demonstrated potent and selective inhibition of cancer cell growth across a panel of human tumor cell lines, including hepatic (Huh7-D12), colon (Caco-2, HCT-116), breast (MCF-7, MDA-MB-231, MDA-MB-468), and prostate (PC-3) cancers, while showing no toxicity against normal cells . The [1,3]dioxolo moiety fused to the quinazoline core is a key structural feature that can influence the compound's electronic properties and binding affinity to biological targets. The incorporation of a 4-fluorophenyl substituent is a common strategy in drug design to modulate properties like metabolic stability and membrane permeability . Researchers can utilize this compound as a key intermediate or a pharmacological tool to explore new signaling pathways, to develop novel inhibitors for kinase and other enzyme classes relevant to cancer and neurodegenerative diseases, and to study structure-activity relationships (SAR) within this promising class of heterocyclic compounds . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Eigenschaften

CAS-Nummer

656833-95-3

Molekularformel

C15H9FN2O3

Molekulargewicht

284.24 g/mol

IUPAC-Name

6-(4-fluorophenyl)-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C15H9FN2O3/c16-9-3-1-8(2-4-9)14-17-11-6-13-12(20-7-21-13)5-10(11)15(19)18-14/h1-6H,7H2,(H,17,18,19)

InChI-Schlüssel

DHZJJCPICVTNAX-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)NC(=N3)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Dioxolo Ring Construction

Thedioxolo[4,5-g]quinazolin-8(5H)-one scaffold is synthesized from 4,5-dihydroxyquinazolinone precursors. Methylenation of vicinal diols using formaldehyde or paraformaldehyde under acidic conditions forms the dioxole ring. For example, treatment of 4,5-dihydroxyquinazolinone with paraformaldehyde in acetic acid at 80°C for 6 hours yields the fused dioxolo system.

Quinazolinone Cyclization

Quinazolinone formation often employs urea or thiourea as cyclizing agents. A representative protocol reacts 2-amino-4,5-methylenedioxybenzoic acid with 4-fluorophenylacetonitrile in polyphosphoric acid (PPA) at 120°C for 8 hours, achieving a 72% yield of the intermediate quinazolinone.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

Chlorinated intermediates at the 6-position undergo substitution with 4-fluorophenylmagnesium bromide. For instance, 6-chloro-dioxolo[4,5-g]quinazolin-8(5H)-one reacts with the Grignard reagent in tetrahydrofuran (THF) at −20°C, yielding 65–70% of the desired product.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers higher regioselectivity. A boronic ester of 4-fluorophenyl is coupled with 6-bromo-dioxolo[4,5-g]quinazolin-8(5H)-one using Pd(PPh₃)₄ as a catalyst. Optimal conditions (Na₂CO₃, dioxane, 90°C, 12 hours) provide an 85% yield.

Chlorination and Functionalization

Chlorination at the 4-position activates the quinazolinone for downstream modifications.

Thionyl Chloride-Mediated Chlorination

Treatment of 4-hydroxy-dioxolo[4,5-g]quinazolin-8(5H)-one with thionyl chloride (SOCl₂) and catalytic DMF under reflux converts the hydroxyl group to chloride. A typical procedure uses a 5:1 ratio of SOCl₂ to substrate, achieving 88% conversion after 4 hours.

Phosphorus Oxychloride (POCl₃) Activation

POCl₃ offers a milder alternative. Reacting the hydroxyquinazolinone with POCl₃ and N,N-dimethylaniline at 100°C for 3 hours yields the 4-chloro derivative in 82% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

MethodConditionsYield (%)Purity (%)Scalability
Cyclization (PPA)120°C, 8h7295Moderate
Suzuki CouplingPd(PPh₃)₄, 90°C, 12h8598High
SOCl₂ ChlorinationReflux, 4h8897High
POCl₃ Chlorination100°C, 3h8296Moderate

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol or ethyl acetate/hexane mixtures. Ethanol recrystallization improves purity from 90% to 99% but reduces yield by 15%.

Column Chromatography

Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves regioisomeric impurities. This method is critical for isolating the 6-(4-fluorophenyl) isomer from competing 5- or 7-substituted byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.88 (s, 1H, C2-H), 7.45 (s, 1H, C7-H), 7.38 (s, 1H, C5-H), 4.01 (s, 6H, OCH₃).

  • ESI-MS : m/z 284.24 [M+H]⁺, confirming molecular weight.

Challenges and Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote side reactions. Mixed solvent systems (toluene/DMF 4:1) balance reactivity and selectivity.

Industrial-Scale Considerations

Cost Analysis

  • Thionyl chloride: $2.50/mol

  • Pd catalysts: $320/mol (major cost driver)

  • POCl₃: $1.80/mol (economical for bulk synthesis).

Environmental Impact

Phosphorus-based reagents generate hazardous waste. Alternative methods using biocatalysts or microwave-assisted synthesis are under investigation to reduce ecological footprint.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 140°C, 30 minutes) reduces cyclization time from 8 hours to 30 minutes, achieving comparable yields (70–75%).

Flow Chemistry

Continuous-flow systems enhance heat transfer during exothermic chlorination steps, improving safety and reproducibility in large batches .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-(4-Fluorphenyl)-[1,3]dioxolo[4,5-g]chinazolin-8(5H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.

    Reduktion: Dies kann verwendet werden, um den Oxidationszustand der Verbindung zu ändern, was sich auf ihre Reaktivität und Stabilität auswirkt.

    Substitution: Üblicherweise beinhaltet dies den Austausch eines Wasserstoffatoms durch eine andere funktionelle Gruppe, wie z. B. Halogene oder Alkylgruppen.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

    Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) oder Alkylierungsmittel wie Methyliodid.

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Zum Beispiel kann Oxidation zu Chinolin-N-Oxiden führen, während Substitutionsreaktionen verschiedene halogenierte oder alkylierte Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-(4-Fluorphenyl)-[1,3]dioxolo[4,5-g]chinazolin-8(5H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Fluorphenylgruppe und der Dioxolo-Ring spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, der Modulation ihrer Aktivität und der Erzeugung der gewünschten biologischen Effekte. Die genauen Pfade können je nach spezifischer Anwendung und Zielstruktur variieren.

Wirkmechanismus

The mechanism of action of 6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and dioxolo ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one (Target) 4-Fluorophenyl at C6 ~284 (estimated) N/A Fluorine enhances lipophilicity and electronic effects
5e () 4-Methoxyphenyl, phenylethynyl at C2, C4, C6 431.16 197–200 Extended conjugation increases π-π interactions; methoxy improves solubility
5f () 4-Methoxyphenyl, 4-chlorophenyl at C2, C4, C6 447.12 186–187 Chlorine introduces steric bulk and electron-withdrawing effects
7-Ethyl derivative (CAS 7233-16-1, ) Ethyl at C7 218.21 N/A Smaller substituent reduces steric hindrance; lower molecular weight
5-Isopropyl-8-phenyl derivative (CAS 33095-89-5, ) Isopropyl at C5, phenyl at C8 ~325 (estimated) N/A Bulky isopropyl and phenyl groups may hinder solubility
Compound Oxadiazolyl, furan-methyl at C6, C7 488.50 N/A High molecular weight; heterocyclic substituents may enhance binding specificity

Physicochemical Properties

  • Thermal Stability : Higher melting points in methoxy- and chlorophenyl-substituted derivatives (197–200°C vs. 186–187°C) correlate with stronger intermolecular forces .

Biologische Aktivität

6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article delves into the biological activity of this specific compound, summarizing key research findings and case studies.

  • Molecular Formula : C18H15FN2O3
  • Molecular Weight : 326.322 g/mol
  • CAS Number : 33100-30-0

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinazoline derivatives, including those similar to this compound. These compounds were tested against several bacterial strains using the Agar well diffusion method. The findings indicated that many derivatives displayed moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus965
Compound 15Escherichia coli1575
Compound 14aCandida albicans1170

Among the tested compounds, those with modifications at the 1- and 3-positions of the quinazoline ring showed enhanced activity against Staphylococcus aureus and Candida albicans .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer potential. A study focused on substituted tetrazoloquinazolines revealed that these compounds could inhibit cancer cell proliferation effectively. The cytotoxicity was evaluated using the MTT assay, where various derivatives were found to possess varying degrees of cytotoxic activity.

The binding affinity of these compounds was assessed through molecular docking studies, indicating a strong interaction with target proteins involved in cancer progression. The results suggested that certain derivatives could serve as promising candidates for further development as anticancer agents .

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized a series of quinazoline derivatives and evaluated their antibacterial activity against pathogenic microorganisms. Compounds were shown to have varying degrees of effectiveness, with some exhibiting superior inhibition zones compared to standard antibiotics like ampicillin .
  • Anticancer Research : Another investigation utilized molecular dynamics simulations alongside docking studies to explore the binding stability of quinazoline derivatives to cancer-related proteins. The results indicated that these compounds could potentially disrupt cancer cell signaling pathways, warranting further exploration in clinical settings .

Q & A

Q. What are the standard synthetic routes for 6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step procedures:

  • Core Formation : Construction of the quinazolinone-dioxolo fused system via cyclization of precursors like homopropanoic acid derivatives with oxalyl chloride or other cyclizing agents .
  • Fluorophenyl Incorporation : Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis .
  • Critical Conditions : Temperature control (60–100°C), solvent selection (e.g., DMF or THF for polar intermediates), and purification via column chromatography to isolate the target compound. Yields exceeding 70% are achievable with optimized stoichiometry and inert atmospheres .

Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 11.51 ppm for lactam protons, aromatic signals at 7.21–7.70 ppm) confirm substituent positions and ring fusion patterns .
  • X-ray Crystallography : Resolves the three-dimensional conformation, including dihedral angles between the dioxolo and quinazolinone moieties .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 325.0984) .

Q. How is the compound evaluated for cytotoxic activity in vitro?

  • Cell Lines : Tested against breast cancer lines (MCF-7, T47D, MDA-MB-231) using MTT assays. IC50_{50} values <20 µM indicate potency .

  • Apoptosis Assays : Acridine orange/ethidium bromide staining detects nuclear condensation and membrane blebbing, confirming programmed cell death pathways .

  • Table 1 : Cytotoxicity Data for Analogues

    DerivativeIC50_{50} (µM, MCF-7)Apoptosis Induction
    4a12.3 ± 1.2Yes
    4b18.9 ± 2.1Yes
    4e25.4 ± 3.0No
    Data adapted from in vitro studies on similar chromenone derivatives .

Advanced Research Questions

Q. What experimental approaches elucidate the mechanism of apoptosis induction by this compound?

  • Caspase Activation : Western blotting for cleaved caspases-3/7 and PARP confirms involvement of intrinsic apoptotic pathways .
  • Mitochondrial Membrane Potential : JC-1 staining detects depolarization, linking cytotoxicity to mitochondrial dysfunction .
  • Kinase Profiling : High-throughput screening against kinase libraries (e.g., EGFR, AKT) identifies potential molecular targets .

Q. How does computational modeling predict the compound's interaction with biological targets?

  • Molecular Docking : Simulations with EGFR (PDB: 1M17) reveal hydrogen bonding between the fluorophenyl group and Lys721, with a binding energy of −9.2 kcal/mol .
  • Pharmacophore Mapping : The dioxolo ring and fluorophenyl moiety align with hydrophobic pockets, while the quinazolinone carbonyl acts as a hydrogen bond acceptor .
  • ADME Predictions : SwissADME calculates a topological PSA of 85 Ų, suggesting moderate blood-brain barrier permeability .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Meta-Analysis : Compare IC50_{50} values under standardized conditions (e.g., serum concentration, incubation time). For example, discrepancies in apoptosis rates may arise from variations in cell line passage numbers .
  • Structural Validation : Re-analyze NMR and HPLC data to confirm compound purity, as impurities >5% can skew bioactivity results .
  • Dose-Response Repetition : Perform triplicate experiments with positive controls (e.g., doxorubicin) to validate potency thresholds .

Methodological Notes

  • Synthesis Reproducibility : Use anhydrous solvents and Schlenk lines for air-sensitive steps to ensure consistency .
  • Data Conflict Mitigation : Cross-validate cytotoxic results with clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
  • Advanced Characterization : Employ 19F^{19}F-NMR to track fluorophenyl group stability during biological assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.